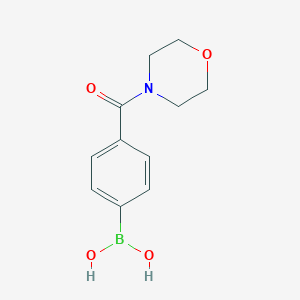

4-(Morpholine-4-carbonyl)phenylboronic acid

Overview

Description

4-(Morpholine-4-carbonyl)phenylboronic acid, also known as 4-MCPBA, is an important organic compound used in various scientific research applications. It is a boronic acid compound, which has a phenyl group attached to a boron atom and a morpholine-4-carbonyl group attached to the phenyl group. 4-MCPBA is a versatile compound with a wide range of uses in the lab, including synthesis, analysis, and biochemistry.

Scientific Research Applications

Supramolecular Chemistry : Boronic acids like 4-(Morpholine-4-carbonyl)phenylboronic acid are used in designing supramolecular assemblies. They form O-HN hydrogen bonds with hetero N-atoms in structures like 4,4′-bipyridine and 1,2-bis(4-pyridyl)ethene (Pedireddi & Seethalekshmi, 2004).

Catalysis and Chemical Reactions : These compounds catalyze the hydrolysis of cellulose in water, forming water-soluble oligosaccharides. Morpholine-substituted phenylboronic acid derivatives are particularly effective in selectively forming glucose (Levi et al., 2016).

Antimicrobial Activity : Derivatives like 4-(phenylsulfonyl) morpholine exhibit antimicrobial activity against standard and multi-resistant strains of bacteria and fungi. They are considered potential modulators of antibiotic activity against multidrug-resistant strains (Oliveira et al., 2015).

Pharmaceutical Applications : Some morpholine derivatives have shown promising results as molluscicidal agents, suggesting their potential in pharmaceutical applications (Duan et al., 2014).

Inhibitors in Medicinal Chemistry : These compounds can also yield novel inhibitors of enzymes like acetylcholine esterase, critical for the development of certain types of drugs (Pettigrew et al., 2005).

Anti-Tuberculosis Activity : Some morpholine derivatives show remarkable activity against tuberculosis and superior anti-microbial activity, highlighting their potential in treating infectious diseases (Mamatha S.V et al., 2019).

Corrosion Inhibition : Morpholine derivatives like Thiomorpholin-4-ylmethyl-phosphonic acid are effective corrosion inhibitors for carbon steel in natural seawater, useful in materials science and engineering applications (Amar et al., 2008).

Safety and Hazards

While specific safety and hazard information for 4-(Morpholine-4-carbonyl)phenylboronic acid is not available, general precautions should be taken while handling it. This includes avoiding breathing its mist, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

The primary target of 4-(Morpholine-4-carbonyl)phenylboronic acid is VEGFR-2 . VEGFR-2, or Vascular Endothelial Growth Factor Receptor 2, plays a crucial role in angiogenesis, the process of new blood vessel formation from pre-existing vessels. This makes it a significant target in the treatment of diseases that involve abnormal blood vessel growth, such as cancer.

Mode of Action

This compound interacts with its target, VEGFR-2, by inhibiting its activity This inhibition disrupts the signaling pathways that VEGFR-2 is involved in, leading to a decrease in angiogenesis

Biochemical Pathways

The inhibition of VEGFR-2 by this compound affects the VEGF signaling pathway . This pathway is crucial for angiogenesis, and its disruption leads to a decrease in the formation of new blood vessels. The downstream effects of this disruption can include reduced tumor growth in cancerous conditions, as tumors rely on angiogenesis for their growth and survival.

Result of Action

The primary result of the action of this compound is the inhibition of angiogenesis due to the disruption of the VEGF signaling pathway . This can lead to a decrease in tumor growth in cancerous conditions, as the tumors are deprived of the new blood vessels they need for growth and survival.

properties

IUPAC Name |

[4-(morpholine-4-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BNO4/c14-11(13-5-7-17-8-6-13)9-1-3-10(4-2-9)12(15)16/h1-4,15-16H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNLIQJXZPBCDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)N2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378544 | |

| Record name | [4-(Morpholine-4-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

389621-84-5 | |

| Record name | (4-(Morpholine-4-carbonyl)phenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=389621-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Morpholine-4-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 389621-84-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aS,7R,8S,8aR)-4,4,7,8-tetramethyl-8-[(E)-3-methyl-5-(3-methyl-6-methyliminopurin-7-yl)pent-3-enyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-4a-ol](/img/structure/B47406.png)

![5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine](/img/structure/B47415.png)